N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide
Description
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Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-8-14(22)18-13-7-12(9-5-6-9)20-21(13)16-17-11-4-2-3-10(11)15(23)19-16/h7,9H,2-6,8H2,1H3,(H,18,22)(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWCJTVAXTYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclopropanases and pyrazolyl-binding proteins. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing the compound’s stability and reactivity in biological systems.
Cellular Effects
This compound affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the activity of key signaling molecules such as kinases and transcription factors, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific biomolecules, resulting in enzyme inhibition or activation. This compound can inhibit enzymes like cyclopropanases by forming stable complexes, thereby preventing substrate access and subsequent reactions. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions but may degrade under extreme pH or temperature variations. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may enhance cellular functions without significant toxicity. At higher doses, it can cause adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes biotransformation through processes such as hydroxylation, dealkylation, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, thereby modulating its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
